molecular formula C27H31N5O B2824615 3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea CAS No. 1903873-87-9

3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea

Cat. No.: B2824615
CAS No.: 1903873-87-9
M. Wt: 441.579
InChI Key: SUHKBQQLFPEBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinazoline ring fused with a piperidine ring, and a diphenylurea moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediates. The reaction conditions often include:

    Starting Materials: 2-Methyl-5,6,7,8-tetrahydroquinazoline, piperidine, and diphenylurea.

    Catalysts: Commonly used catalysts include palladium on carbon (Pd/C) for hydrogenation steps.

    Solvents: Solvents such as dichloromethane (DCM), ethanol, and dimethylformamide (DMF) are frequently used.

    Reaction Conditions: Reactions are typically carried out under reflux conditions, with temperatures ranging from 60°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to fully hydrogenated products.

Scientific Research Applications

3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide
  • N-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indazole-3-carboxamide
  • N-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea stands out due to its unique combination of a quinazoline ring, piperidine ring, and diphenylurea moiety

Properties

IUPAC Name

3-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O/c1-20-28-25-15-9-8-14-24(25)26(29-20)31-18-16-21(17-19-31)30-27(33)32(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-7,10-13,21H,8-9,14-19H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKBQQLFPEBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.